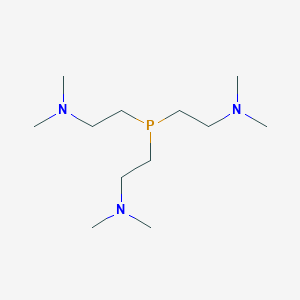![molecular formula C10H13NO2 B14653626 (2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate CAS No. 53104-49-7](/img/structure/B14653626.png)
(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2r)-2-Cyanobicyclo[221]hept-2-yl acetate is a bicyclic compound with a unique structure that includes a cyano group and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate typically involves the reaction of a bicyclic precursor with acetonitrile oxide. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process may also involve temperature control to ensure optimal reaction rates and yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acetonitrile oxide, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various functionalized derivatives of the original compound .
科学研究应用
(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
作用机制
The mechanism of action of (2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and acetate ester play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include the formation of covalent bonds with target molecules, leading to changes in their structure and function .
相似化合物的比较
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate: This compound has a similar bicyclic structure but lacks the cyano group, making it less reactive in certain chemical reactions.
2-Cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate: This compound includes an oxygen atom in the bicyclic ring, which can influence its reactivity and interactions with other molecules.
Uniqueness
(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate is unique due to the presence of both a cyano group and an acetate ester in its structure.
属性
CAS 编号 |
53104-49-7 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC 名称 |
[(2R)-2-cyano-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C10H13NO2/c1-7(12)13-10(6-11)5-8-2-3-9(10)4-8/h8-9H,2-5H2,1H3/t8?,9?,10-/m0/s1 |
InChI 键 |
BEAXOSSGCARJON-RTBKNWGFSA-N |
手性 SMILES |
CC(=O)O[C@@]1(CC2CCC1C2)C#N |
规范 SMILES |
CC(=O)OC1(CC2CCC1C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


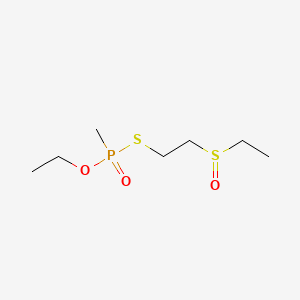
![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)
![1,4,5,6-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14653552.png)
![N-(2-Chloroethyl)-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14653563.png)

![Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14653571.png)
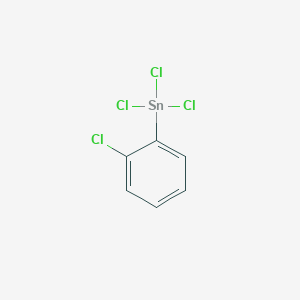
![N~1~,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine](/img/structure/B14653587.png)

![[4-(2,2-Dimethylpropanoyl)phenyl]acetic acid](/img/structure/B14653599.png)
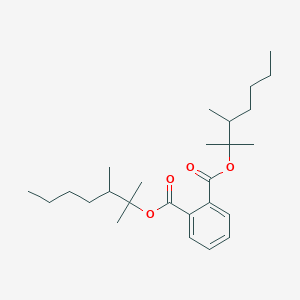
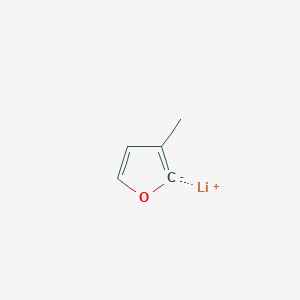
![Bicyclo[4.2.1]non-7-en-9-one](/img/structure/B14653615.png)
